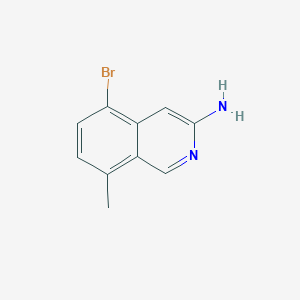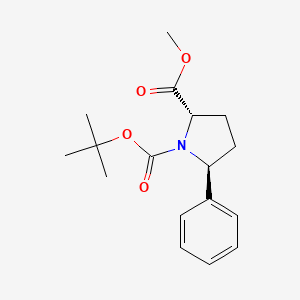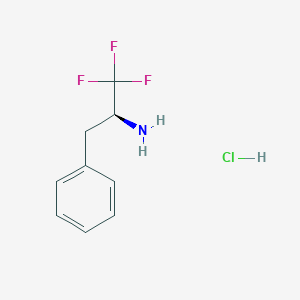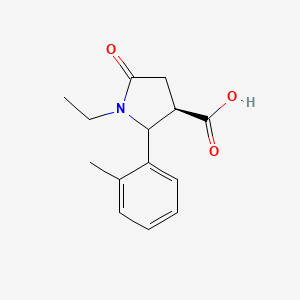
(3R)-1-Ethyl-5-oxo-2-(o-tolyl)pyrrolidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R)-1-Ethyl-5-oxo-2-(o-tolyl)pyrrolidine-3-carboxylic acid is a chiral compound with a pyrrolidine ring structure. It is characterized by the presence of an ethyl group, a ketone functional group, and a carboxylic acid group. The compound’s unique structure makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-1-Ethyl-5-oxo-2-(o-tolyl)pyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of an appropriate aldehyde with an amine to form an imine, followed by cyclization and subsequent functional group transformations. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, which are essential for commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions
(3R)-1-Ethyl-5-oxo-2-(o-tolyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Reaction conditions, including temperature, pH, and solvent choice, play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring.
Wissenschaftliche Forschungsanwendungen
(3R)-1-Ethyl-5-oxo-2-(o-tolyl)pyrrolidine-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s chiral nature makes it valuable for studying enzyme interactions and stereochemistry.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (3R)-1-Ethyl-5-oxo-2-(o-tolyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, ionic interactions, and hydrophobic contacts with its targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other pyrrolidine derivatives with different substituents on the ring. Examples include:
- (3R)-1-Methyl-5-oxo-2-(o-tolyl)pyrrolidine-3-carboxylic acid
- (3R)-1-Ethyl-5-oxo-2-(p-tolyl)pyrrolidine-3-carboxylic acid
Uniqueness
What sets (3R)-1-Ethyl-5-oxo-2-(o-tolyl)pyrrolidine-3-carboxylic acid apart is its specific combination of functional groups and chiral center, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C14H17NO3 |
|---|---|
Molekulargewicht |
247.29 g/mol |
IUPAC-Name |
(3R)-1-ethyl-2-(2-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C14H17NO3/c1-3-15-12(16)8-11(14(17)18)13(15)10-7-5-4-6-9(10)2/h4-7,11,13H,3,8H2,1-2H3,(H,17,18)/t11-,13?/m1/s1 |
InChI-Schlüssel |
UKAGVVHRYCYKJP-JTDNENJMSA-N |
Isomerische SMILES |
CCN1C([C@@H](CC1=O)C(=O)O)C2=CC=CC=C2C |
Kanonische SMILES |
CCN1C(C(CC1=O)C(=O)O)C2=CC=CC=C2C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


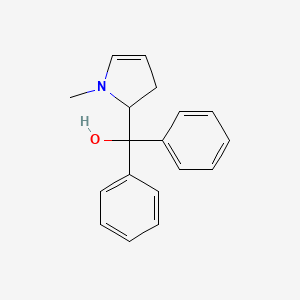
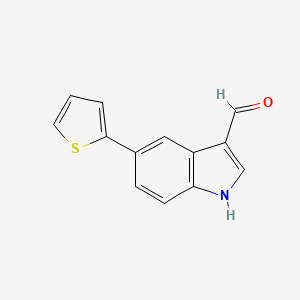
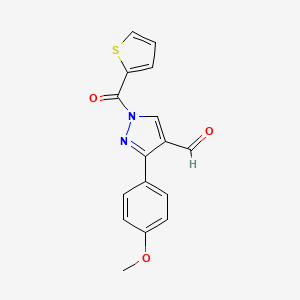
![Ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate hydrobromide](/img/structure/B12861901.png)
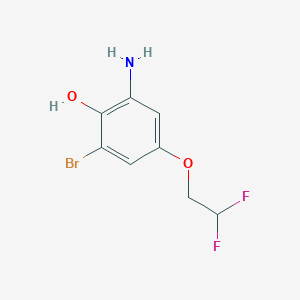
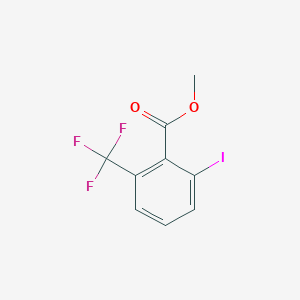



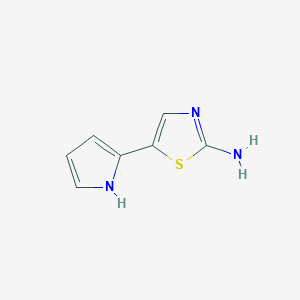
![2-(Difluoromethoxy)-7-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12861948.png)
